REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8]O)[CH3:2].P(Br)(Br)[Br:11]>O>[CH3:2][CH2:1][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][Br:11]
|
Name
|
|
Quantity
|
215 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCOCCO
|
Name
|
|
Quantity
|
135.4 g
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
slightly warmed by a mantle heater
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
bottom was extracted with ether
|
Type
|
WASH
|
Details
|
the extract was washed with 100 cc of 10% sulfuric acid two times and with 10% sodium carbonate two times
|
Type
|
WASH
|
Details
|
After further washing with water two times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried with potassium carbonate
|
Type
|
CUSTOM
|
Details
|
to remove ether
|
Type
|
DISTILLATION
|
Details
|
followed by distillation of the residue oil under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After removing the inital fraction of low boiling point
|
Type
|
CUSTOM
|
Details
|
were collected
|
Name
|
|
Type
|
|
Smiles
|
CCOCCOCCBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |